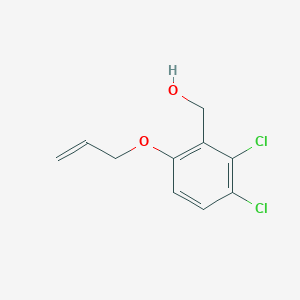
6-(Allyloxy)-2,3-dichlorobenzyl Alcohol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol includes an allyloxy group attached to a benzyl alcohol molecule. The -OH ends of the alcohol molecules can form new hydrogen bonds . The molecule contains a total of 24 bond(s). There are 14 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis
6-(Allyloxy)-2,3-dichlorobenzyl Alcohol is a solid at room temperature . It has a density of 1.3±0.1 g/cm3 and a boiling point of 339.1±37.0 °C at 760 mmHg .Applications De Recherche Scientifique
Versatile Glycosyl Donors for α-Glycosylation
6-(Allyloxy)-2,3-dichlorobenzyl alcohol derivatives, namely 2,3-unsaturated allyl glycosides, have been used as versatile glycosyl donors for the stereoselective α-glycosylation of various alcohols, including those with sensitive functional groups. This method has been highlighted for its high yields and its potential as an alternative to traditional glycosylation techniques, offering significant advantages in the synthesis of complex glycosides (Kumar et al., 2011).
Synthesis and Biological Evaluation of Novel Terpenoid Derivatives
A novel synthetic strategy involving 6-(allyloxy)-2,3-dichlorobenzyl alcohol led to the development of 3-(allyloxy)-propylidene acetals of natural terpenoids like andrographolides and forskolins. This method, characterized by its chemoselectivity and regioselectivity, facilitated the synthesis of compounds with significant cytotoxicity against cancer cell lines, showcasing the potential of these derivatives in medicinal chemistry (Devendar et al., 2015).
Catalytic Conversion to Carbonyl Compounds
The catalytic activity of dinuclear ruthenium complexes has been utilized in the isomerization of allyl alcohols to corresponding carbonyl compounds, demonstrating a novel application of 6-(allyloxy)-2,3-dichlorobenzyl alcohol derivatives. This research opens avenues for the catalytic transformation of allylic alcohols under mild conditions, offering a sustainable approach to the synthesis of valuable carbonyl compounds (Takai et al., 2005).
Photochemical Oxidations in Organic Synthesis
The use of 6-(allyloxy)-2,3-dichlorobenzyl alcohol derivatives in photochemical oxidations represents an environmentally benign approach to the oxidation of benzylic and allylic alcohols. This method utilizes visible light and catalytic amounts of organo-oxidants, demonstrating its potential in the synthesis of complex molecules and highlighting its role in green chemistry (Walsh et al., 2014).
Synthesis of Cyclic Acetals and Dichlorocyclopropanes
Research involving 6-(allyloxy)-2,3-dichlorobenzyl alcohol derivatives has extended to the synthesis of cyclic acetals and gem-dichlorocyclopropanes. These compounds, synthesized through phase transfer catalysis, have shown potential in various fields, including pharmaceuticals and materials science, indicating the versatility of 6-(allyloxy)-2,3-dichlorobenzyl alcohol in synthetic organic chemistry (Dzhumaev et al., 2021).
Propriétés
IUPAC Name |
(2,3-dichloro-6-prop-2-enoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-5-14-9-4-3-8(11)10(12)7(9)6-13/h2-4,13H,1,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZIWMYPDHZMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C(=C(C=C1)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




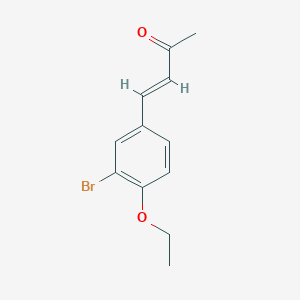
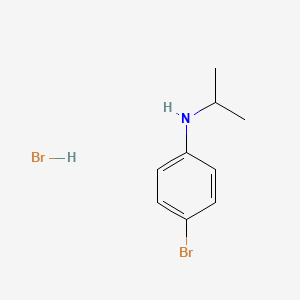
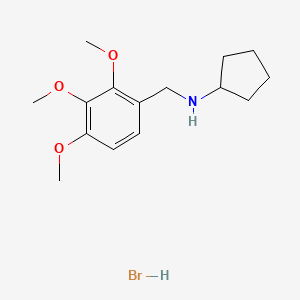
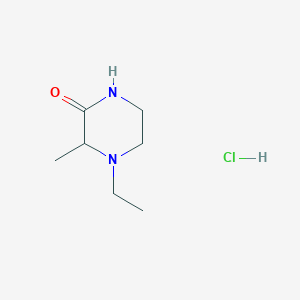
![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B1379811.png)
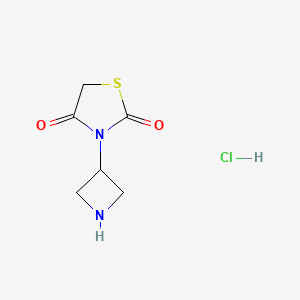
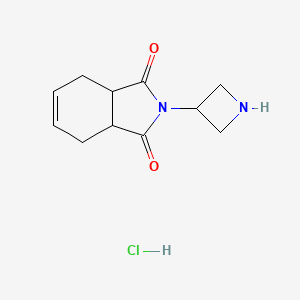

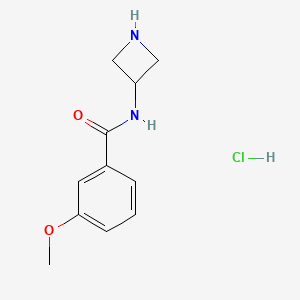
![(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B1379821.png)
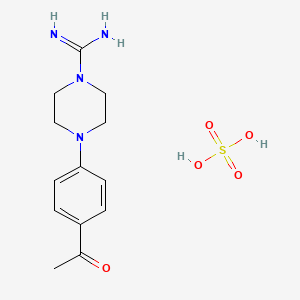
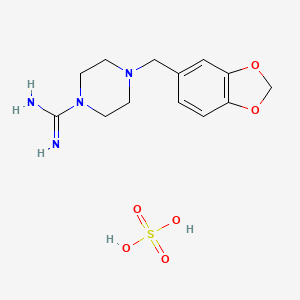
![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B1379824.png)